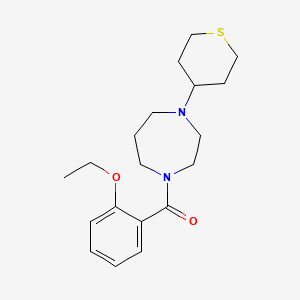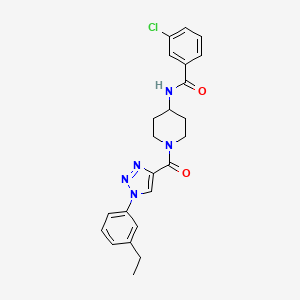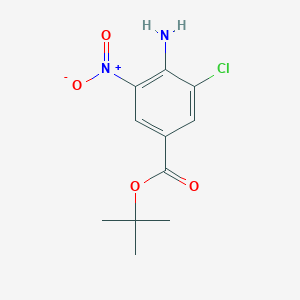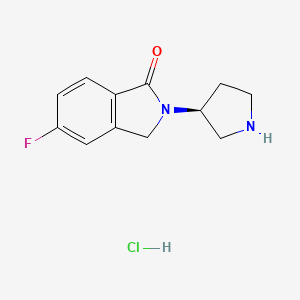
(2-ethoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-ethoxyphenyl)(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including an ethoxyphenyl group, a tetrahydro-2H-thiopyran group, and a 1,4-diazepanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For example, the tetrahydro-2H-thiopyran group could potentially be synthesized from a suitable dihydropyran precursor .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl group would likely contribute to the compound’s aromaticity, while the tetrahydro-2H-thiopyran and 1,4-diazepanone groups would introduce elements of cyclic and heterocyclic chemistry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of its various functional groups. For example, the ethoxyphenyl group might undergo reactions typical of aromatic compounds, while the tetrahydro-2H-thiopyran and 1,4-diazepanone groups might participate in reactions characteristic of cyclic and heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the presence of the ethoxy group, which could potentially form hydrogen bonds with water molecules .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Anticancer Potential
A novel compound showing good anticancer activity in the human malignant melanoma cell line A375 has been identified. This compound induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).
Chemical Synthesis and Analysis
Research on the synthesis and spectral analysis of various compounds, including diazepines and thiophene derivatives, provides insights into the chemical properties and potential applications of these molecules in material science and pharmaceuticals (Gomaa, 2011).
Mechanistic Insights and Chemical Transformations
Molecular Docking and DFT Calculations
Studies on the synthesis, quantification, and molecular docking of specific thiazolyl and thiophene derivatives offer insights into their antiviral activities and pharmacokinetic behavior. Such research helps in understanding the stability, intermolecular charge transfer, and potential therapeutic applications of these compounds (FathimaShahana & Yardily, 2020).
Antimicrobial and Antiestrogenic Activities
The synthesis and evaluation of certain derivatives have demonstrated interesting antimicrobial activity, suggesting their utility in developing new antibiotics or disinfectants. Additionally, compounds with antiestrogenic activity have been synthesized, indicating potential applications in cancer treatment or hormonal therapy (Chaudhari, 2012).
Potential Therapeutic Applications
Cytoprotective Activities
The design, synthesis, and testing of phenyl(thiophen-2-yl)methanone derivatives for their cytoprotective activities against oxidative stress-induced injury in human cells highlight the potential of these compounds in developing treatments for oxidative stress-related diseases (Lian, 2014).
Tubulin Polymerization Inhibition
A specific compound from the phenstatin family was found to inhibit tubulin polymerization, trigger cell cycle arrest, and induce apoptosis in cancer cells. This underscores the compound's promise as an anticancer agent, offering a potential therapeutic strategy for leukemia and possibly other cancers (Magalhães et al., 2013).
Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-2-23-18-7-4-3-6-17(18)19(22)21-11-5-10-20(12-13-21)16-8-14-24-15-9-16/h3-4,6-7,16H,2,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNUYLLXICDRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2815155.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
![4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B2815157.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2815159.png)


![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2815165.png)


